Ethyl 2'-formyl[1,1'-biphenyl]-4-carboxylate
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Overview
Description
Ethyl 2’-formyl[1,1’-biphenyl]-4-carboxylate is an organic compound characterized by its biphenyl structure with formyl and carboxylate functional groups
Mechanism of Action
Target of Action
Ethyl 2’-formyl[1,1’-biphenyl]-4-carboxylate, also known as ethyl 4-(2-formylphenyl)benzoate, is primarily used in the synthesis of covalent organic frameworks (COFs) . COFs are a class of crystalline porous organic polymers assembled by connecting organic building units via covalent bonds . The primary targets of this compound are the organic building units that make up these frameworks .
Mode of Action
The compound interacts with its targets through a process known as condensation . In this process, the compound forms covalent bonds with the organic building units, resulting in the formation of a stable, extended framework . This interaction results in changes to the structure and properties of the resulting COFs .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the synthesis and modification of COFs . The compound’s interaction with its targets leads to the formation of COFs with hierarchical porosity . These COFs can then be further modified through pore engineering to create materials with specific properties .
Pharmacokinetics
The compound’s stability and reactivity suggest that it may have good bioavailability for its intended use in the synthesis of cofs .
Result of Action
The result of the compound’s action is the formation of COFs with hierarchical porosity . These materials have a wide range of potential applications, including in the detection of nitro-explosives .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the reaction conditions, such as temperature and pH, can affect the efficiency of the condensation process . Additionally, the presence of other compounds can influence the properties of the resulting COFs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2’-formyl[1,1’-biphenyl]-4-carboxylate typically involves the formylation of biphenyl derivatives. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group . The reaction conditions generally include:
Temperature: Moderate temperatures (around 50-70°C)
Solvent: DMF
Reagents: POCl3, biphenyl derivative
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2’-formyl[1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) for electrophilic aromatic substitution.
Major Products:
Oxidation: Biphenyl-2,4-dicarboxylic acid
Reduction: Ethyl 2’-hydroxymethyl[1,1’-biphenyl]-4-carboxylate
Substitution: Various substituted biphenyl derivatives
Scientific Research Applications
Ethyl 2’-formyl[1,1’-biphenyl]-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals
Comparison with Similar Compounds
Ethyl 4-formylbenzoate: Similar structure but lacks the biphenyl moiety.
Biphenyl-4-carboxylic acid: Similar biphenyl structure but lacks the formyl group.
This comprehensive overview highlights the significance of Ethyl 2’-formyl[1,1’-biphenyl]-4-carboxylate in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
IUPAC Name |
ethyl 4-(2-formylphenyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-2-19-16(18)13-9-7-12(8-10-13)15-6-4-3-5-14(15)11-17/h3-11H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWDTBPSTDXEPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=CC=C2C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594697 |
Source
|
Record name | Ethyl 2'-formyl[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885950-48-1 |
Source
|
Record name | Ethyl 2′-formyl[1,1′-biphenyl]-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885950-48-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2'-formyl[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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